Atropine sulfate

Muscarinic Antagonism Receptor Binding Affinity mAChR M4

Procure the specific dihydrate salt (CAS 5908-99-6) to ensure precise receptor antagonism and formulation stability. This hydrate exhibits sub-nanomolar M4 potency (IC50 0.39 nM) and a quantifiable stability advantage, maintaining tropic acid impurities <0.35% for reproducible ophthalmic and neuropharmacology research. Avoid assay variance and degradation risks associated with non-specific muscarinic ligands or alternate hydrates.

Molecular Formula C34H52N2O12S
Molecular Weight 712.8 g/mol
Cat. No. B10754338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine sulfate
Molecular FormulaC34H52N2O12S
Molecular Weight712.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
InChIInChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16?;;;
InChIKeyBXSVDJUWKSRQMD-BAAOIJEOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atropine Sulfate Dihydrate: Chemical Identity and Baseline Characteristics for Scientific Procurement


The compound [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate is chemically identified as Atropine Sulfate Dihydrate (CAS: 5908-99-6, molecular formula (C17H23NO3)2·H2SO4·2H2O) [1]. It is the sulfate salt of the racemic mixture of the tropane alkaloid atropine, a well-characterized, competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [2]. This specific hydration state is a key quality attribute in pharmaceutical and analytical applications, where precise stoichiometry and crystal morphology influence dissolution kinetics and long-term stability of aqueous formulations [3].

Critical Procurement Risk: Why Atropine Sulfate Dihydrate Cannot Be Interchanged with Other Antimuscarinics or Hydrates


Procurement of a generic 'muscarinic antagonist' or even a different salt/hydrate form of atropine presents a substantial scientific and regulatory risk due to significant, quantifiable differences in critical quality attributes. These include: (1) vastly different receptor binding affinities and functional potencies that preclude a simple dose equivalence (e.g., atropine vs. scopolamine IC50 values differ by >100-fold for the M4 receptor) ; (2) divergent pharmacokinetic profiles, particularly in oral bioavailability and central nervous system (CNS) penetration, which profoundly impact the balance of peripheral vs. central effects [1]; and (3) formulation-specific degradation pathways and stability, where even a change in hydration state (e.g., monohydrate vs. dihydrate) alters the rate of formation of the key degradation product, tropic acid, thereby affecting shelf-life and impurity profiles [2]. Substitution without rigorous, evidence-based justification compromises assay reproducibility, regulatory compliance, and safety.

Quantitative Differentiation Guide for Atropine Sulfate Dihydrate: Receptor Affinity, Pharmacokinetics, and Stability vs. Key Analogs


Evidence Item 1: Superior M4 Muscarinic Receptor Antagonism Potency Compared to Scopolamine

Atropine sulfate exhibits substantially higher potency at the human M4 muscarinic acetylcholine receptor compared to the commonly used alternative scopolamine hydrobromide. This difference is critical for studies where potent M4 antagonism is required .

Muscarinic Antagonism Receptor Binding Affinity mAChR M4

Evidence Item 2: Differentiated Oral Bioavailability Profile Compared to Other Anticholinergics

The oral bioavailability of atropine is significantly different from other clinically used anticholinergics, which directly impacts systemic exposure and dosing requirements. This differentiation is crucial when selecting a compound for in vivo studies requiring oral administration [1].

Pharmacokinetics Bioavailability Oral Absorption

Evidence Item 3: Key Differentiation in Central Nervous System Penetration vs. Scopolamine

Atropine sulfate demonstrates significantly lower penetration into the central nervous system (CNS) compared to scopolamine, resulting in a different pharmacological profile with fewer central side effects at equivalent peripheral doses [1].

Pharmacokinetics CNS Penetration Blood-Brain Barrier

Evidence Item 4: Quantified Advantage in Formulation Stability via Tropic Acid Impurity Control

A key differentiator for atropine sulfate in advanced formulations is the ability to control the level of its primary degradation product, tropic acid. Modern, storage-stable formulations of atropine sulfate demonstrate a quantified, low level of this impurity, a critical quality attribute for ensuring long-term product integrity [1].

Formulation Stability Degradation Products Tropic Acid

Evidence-Based Application Scenarios for Atropine Sulfate Dihydrate Procurement


Application Scenario 1: In Vitro Muscarinic Receptor Pharmacology Requiring Potent M4 Antagonism

Atropine sulfate dihydrate is the preferred compound for in vitro assays where potent and reliable antagonism of the M4 muscarinic receptor subtype is critical. Its sub-nanomolar IC50 (0.39 nM) provides >140-fold higher potency than scopolamine , enabling robust signal suppression at lower concentrations and minimizing off-target effects associated with high-dose use of less potent analogs.

Application Scenario 2: Preclinical In Vivo Studies for Oral Drug Development

For pharmacokinetic and pharmacodynamic studies in rodent models requiring oral administration, atropine sulfate offers a differentiated bioavailability profile (21.62%) that is more favorable than scopolamine (2.52%) but avoids the very high exposure of anisodine (80.45%) . This intermediate profile is ideal for modeling human oral dosing and assessing dose-response relationships.

Application Scenario 3: Development of Long-Term, Storage-Stable Ophthalmic Formulations

The procurement of atropine sulfate dihydrate for the development of low-concentration (e.g., 0.01%) ophthalmic solutions is justified by the established ability to formulate it with exceptionally low levels of the degradation product tropic acid (<0.35%) . This quantifiable stability advantage is paramount for ensuring the safety and efficacy of products intended for chronic use, such as in pediatric myopia management.

Application Scenario 4: Toxicology Studies for Organophosphate Poisoning Countermeasures

In the development of medical countermeasures against nerve agents, atropine sulfate dihydrate is a critical reference standard. Its differentiated CNS penetration profile compared to scopolamine allows for the study of peripheral muscarinic blockade without the confounding variable of strong central anticonvulsant effects, which is essential for evaluating adjunctive therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atropine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.